Ethyl 3-hydroxybutyrate

概要

説明

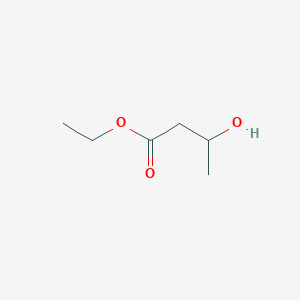

Ethyl 3-hydroxybutyrate (C₆H₁₂O₃) is an ethyl ester of 3-hydroxybutyric acid, characterized by a fruity, sweet aroma. It is widely utilized in food flavoring, fragrance formulation, and polymer synthesis. Its chemical synthesis involves the reduction of ethyl acetoacetate using achiral reductants like sodium borohydride (NaBH₄), yielding a racemic mixture . Enantiomerically pure forms, such as (R)- and (S)-ethyl 3-hydroxybutyrate, are produced via microbial reduction, enabling applications in pharmaceuticals and specialty chemicals . The compound is naturally present in fermented foods (e.g., sausages), fruits (e.g., grapes, apples), and beverages (e.g., wine), contributing to their aromatic profiles .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxybutyrate can be synthesized through several methods. One common method involves the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells. This process is enhanced by using eco-friendly ionic liquids as cosolvents, which improve the solubility of ethyl acetoacetate and the membrane permeability of the cells . The reaction is typically carried out at 30°C with a shaking speed of 200 rpm for 24 hours.

Another method involves the catalytic hydrogenation of ethyl acetoacetate. This process uses a hydrogenation catalyst such as palladium on carbon under mild conditions to reduce ethyl acetoacetate to this compound .

Industrial Production Methods

In industrial settings, this compound is often produced by the catalytic hydrogenation of ethyl acetoacetate. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor where ethyl acetoacetate is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

Ethyl 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to ethyl acetoacetate using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to this compound from ethyl acetoacetate using hydrogenation catalysts like palladium on carbon.

Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Ethyl acetoacetate.

Reduction: this compound.

Substitution: Depending on the nucleophile, products can include ethyl 3-chlorobutyrate, ethyl 3-aminobutyrate, etc.

科学的研究の応用

Therapeutic Applications

1. Cachexia Management

EHB has shown promise in alleviating symptoms associated with cachexia, a debilitating syndrome characterized by severe weight loss and muscle wasting often seen in cancer patients. Research indicates that EHB administration can significantly increase serum levels of 3-hydroxybutyrate (3-HB), leading to improved muscle mass and survival rates in cachectic mice. The mechanisms behind these effects include:

- Promotion of the tricarboxylic acid (TCA) cycle.

- Reduction of proteolysis and enhancement of protein synthesis.

- Improvement of metabolic homeostasis and reduction of inflammation .

2. Ketogenic Diet Supplement

As a ketone body, EHB can be utilized as a dietary supplement to induce nutritional ketosis without strict dietary restrictions. This property makes it an attractive option for individuals seeking weight management or metabolic health improvements without the challenges of adhering to a ketogenic diet .

Biocatalytic Synthesis

1. Chiral Intermediate Production

EHB is recognized as a valuable chiral intermediate in pharmaceutical synthesis. Recent studies have demonstrated efficient methods for synthesizing (R)-EHB using recombinant Escherichia coli in ionic liquid-buffer systems. These systems enhance substrate solubility and cell membrane permeability, resulting in higher yields (up to 754.9 g/L/d) compared to traditional aqueous systems .

2. Industrial Applications

The production of EHB through biocatalysis represents a sustainable approach in the pharmaceutical industry. The use of whole-cell biotransformations allows for the creation of optically pure products essential for drug development . Additionally, EHB serves as an important precursor in the synthesis of various pharmaceuticals and organic compounds .

Case Studies

作用機序

Ethyl 3-hydroxybutyrate exerts its effects through various molecular pathways. In biological systems, it is metabolized to 3-hydroxybutyrate, which is then converted to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase . This conversion plays a crucial role in energy metabolism, particularly during periods of low glucose availability. Additionally, 3-hydroxybutyrate acts as a signaling molecule that can influence gene expression and metabolic processes .

類似化合物との比較

Chemical and Physical Properties

Ethyl 3-hydroxybutyrate exhibits distinct physicochemical properties compared to structurally related esters:

- Reactivity: this compound’s hydroxyl group enables self-polycondensation to form poly(3-hydroxybutyrate) (PHB), unlike ethyl acetate or ethyl octanoate .

- Thermal Stability : Its higher boiling point (185°C) compared to mthis compound (159°C) makes it suitable for high-temperature industrial processes .

Sensory and Flavor Profiles

This compound contributes unique sensory attributes in food and beverages:

- Fruit Aromas: In apples, it is a key volatile with concentrations up to 258.6 µg/kg, imparting a sweet, fruity note . In contrast, ethyl octanoate dominates with concentrations exceeding 686 µg/kg, contributing to fatty, fruity aromas .

- Wine and Fermented Foods: In wine, this compound adds a "strawberry or burnt marshmallow" aroma, with odor activity values (OAVs) lower than β-ionone but higher than cedrol . Comparatively, ethyl 2-methylbutyrate (OAV >1) is more impactful in fruity wine profiles .

- Meat Products : In fermented sausages, this compound enhances sweetness, but its concentration is strain-dependent and often lower than ethyl isobutyrate .

Environmental and Market Considerations

- Sustainability: Chemical synthesis of this compound via NaBH₄ reduction has a lower carbon footprint than biotechnological methods, though life cycle assessments highlight energy-intensive raw material extraction .

- Market Demand : The (S)-enantiomer is prioritized in pharmaceuticals, driven by its role in chiral drug synthesis, with market reports projecting growth due to flavor and fragrance industry demand .

生物活性

Ethyl 3-hydroxybutyrate (EHB) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and cachexia. This article provides a comprehensive overview of the biological activity of EHB, highlighting recent research findings, case studies, and relevant data.

Overview of this compound

EHB is an ester derivative of 3-hydroxybutyric acid, a ketone body produced during fatty acid metabolism. It is known for its role in energy production and has been studied for its potential benefits in various health conditions, including cancer cachexia and metabolic syndrome.

EHB exerts its biological effects through several mechanisms:

- Energy Metabolism : EHB serves as a substrate for energy production, particularly during periods of caloric restriction or fasting. It enhances mitochondrial function and promotes the utilization of fatty acids as an energy source.

- Anti-inflammatory Effects : Research indicates that EHB administration reduces levels of inflammatory markers in various models, suggesting potential anti-inflammatory properties.

- Muscle Preservation : EHB has been shown to mitigate muscle atrophy in cachectic conditions, improving muscle mass and function.

Case Study: EHB in Cancer Cachexia

A recent study investigated the effects of EHB on mice with cancer cachexia. The study involved three groups of mice: normal controls, cachectic mice treated with phosphate-buffered saline (PBS), and cachectic mice treated with EHB at a dose of 300 mg/kg/day. Key findings included:

- Weight and Muscle Mass : EHB-treated mice showed a significant increase in body weight and gastrocnemius muscle mass compared to the control group (p < 0.001) .

- Inflammatory Markers : Serum levels of inflammatory cytokines such as IFN-γ and TGF-β were significantly reduced in the EHB-treated group, indicating an anti-inflammatory effect .

- Survival Rates : The survival rate was notably improved in the EHB group compared to untreated cachectic mice .

Table 1: Summary of Key Findings from Cachexia Study

| Parameter | Normal Mice (NOR) | Cachectic Mice (CAC) | EHB-Treated Mice (CAC-K) |

|---|---|---|---|

| Body Weight Change (%) | - | -15% | +5% |

| Gastrocnemius Weight (g) | 10 ± 2 | 6 ± 1 | 8 ± 2 |

| Serum IFN-γ (pg/mL) | 50 ± 10 | 150 ± 20 | 80 ± 15 |

| Survival Rate (%) | 100 | 50 | 80 |

Metabolic Pathways Affected by EHB

EHB influences several metabolic pathways, particularly those related to lipid metabolism and energy homeostasis. Recent metabolomic analyses have identified significant alterations in serum metabolites following EHB administration. Notably:

- Increased Levels of β-Hydroxybutyrate : EHB administration led to elevated serum levels of β-hydroxybutyrate, a key ketone body associated with enhanced fat oxidation .

- Altered Lipid Profiles : Changes in lipid profiles were observed, suggesting that EHB may promote fatty acid utilization over glucose .

Q & A

Basic Research Questions

Q. What are the most reliable enzymatic methods for synthesizing Ethyl 3-hydroxybutyrate, and how do reaction conditions influence yield?

this compound can be synthesized via lipase-catalyzed transesterification. For example, lipases immobilized on hydrophobic silica nanoparticles enhance catalytic efficiency by stabilizing the enzyme in non-aqueous media, achieving yields >90% under optimized conditions (e.g., 40°C, 1:3 substrate ratio) . Microwave-assisted enzymatic synthesis offers faster kinetics (e.g., 83% conversion in 120 min) compared to traditional methods, though solvent choice (e.g., bio-based solvents like ethyl acetoacetate) critically impacts reaction rates .

Q. How can researchers ensure high enantiomeric purity of this compound during synthesis?

Enantioselective synthesis often employs (R)-1,3-butanediol and ethyl (R)-3-hydroxybutyrate as precursors, with lipase enzymes (e.g., Candida antarctica lipase B) ensuring >99% enantiomeric excess. Analytical methods like chiral HPLC or GC-MS should be used to validate purity, referencing batch specifications (e.g., ≥97.5% purity in consecutive manufacturing lots) .

Q. What analytical techniques are essential for characterizing this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is standard for quantifying this compound in biological or environmental samples. Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly distinguishing between (R)- and (S)-enantiomers. Purity assessments should include WGK testing (e.g., WGK 3 for environmental safety) and residual solvent analysis .

Advanced Research Questions

Q. What molecular mechanisms underlie the therapeutic potential of this compound in mitigating skeletal muscle wasting?

In cancer cachexia models, this compound attenuates muscle atrophy by modulating the PI3K/Akt/mTOR pathway, enhancing protein synthesis, and reducing ubiquitin-proteasome activity. Dose-response studies in murine models (e.g., 500 mg/kg/day oral administration) show significant preservation of muscle mass, validated via immunohistochemistry and RNA-seq .

Q. How do contradictory data on this compound’s role in flavor chemistry arise, and how can they be resolved?

Discrepancies in aroma contributions (e.g., "strawberry" vs. "burnt marshmallow" notes in wine) stem from concentration-dependent effects and microbial strain variability. For instance, Oenococcus oeni strains differentially modulate ethyl ester levels during malolactic fermentation. Resolving contradictions requires controlled metabolomic studies (e.g., HS-SPME-GC-MS) across cultivars and bacterial strains .

Q. What strategies optimize this compound’s stability in biodegradable polymer depolymerization processes?

High-pressure depolymerization of poly(3-hydroxybutyrate) (PHB) using bio-based solvents (e.g., ethanol/water mixtures) generates this compound as a monomer. Stability is enhanced by maintaining pH 7–8 and temperatures <100°C to prevent racemization. Kinetic studies using FTIR and GPC confirm minimal degradation over 24 hours .

Q. How does this compound interact with microbial metabolic pathways in fermentation systems?

In Saccharomyces cerevisiae, this compound is metabolized via β-oxidation, producing acetyl-CoA for lipid biosynthesis. Overexpression of acyl-CoA synthetases (e.g., FAA1) increases uptake rates, as shown in ¹³C metabolic flux analysis. Competing pathways (e.g., ethanol production) must be suppressed via CRISPR-mediated gene editing .

Q. Methodological Guidance

Designing experiments to compare microwave-assisted vs. conventional enzymatic synthesis:

- Variables: Reaction time, energy input, solvent polarity.

- Metrics: Conversion rate (GC), enantiomeric excess (chiral HPLC), enzyme reusability.

- Controls: Traditional thermal methods (e.g., 37°C water bath).

- Reference Data: Microwave synthesis achieves 2× faster kinetics but may reduce lipase stability after 5 cycles .

Validating this compound’s role in aroma profiles:

- Sensory Panels: Train panelists using reference standards (e.g., ethyl hexanoate for fruity notes).

- OAV Calculation: Odor Activity Values (OAVs) >1 indicate sensory relevance. For example, this compound’s OAV of 3.2 in Pinotage wine confirms its contribution .

Q. Data Contradiction Analysis

Resolving discrepancies in depolymerization efficiency studies:

Conflicting reports on PHB depolymerization yields (40–90%) arise from solvent polarity and polymer crystallinity differences. Researchers should standardize PHB source (e.g., microbial vs. synthetic) and solvent systems (e.g., 70% ethanol) while reporting crystallinity via XRD .

特性

IUPAC Name |

ethyl 3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025305 | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

148 °F (NTP, 1992) | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-Hydroxybutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5405-41-4, 56816-01-4, 35608-64-1 | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (S)-3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxybutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。